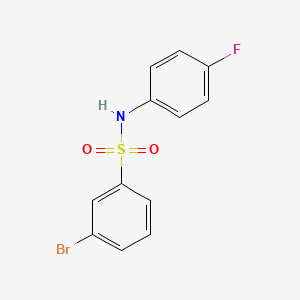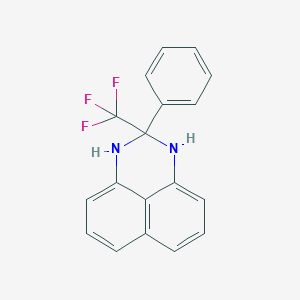
2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (-CF3), and a perimidine group (a type of heterocyclic compound that contains nitrogen atoms in the ring). The trifluoromethyl group is a functional group that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the phenyl, trifluoromethyl, and perimidine groups. The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to have a significant electronegativity, which could influence the compound’s reactivity .科学的研究の応用
Gene Expression Inhibition
One significant application involves the inhibition of NF-kappaB and AP-1 gene expression, which are pivotal in the regulation of immune response and inflammation. Studies have shown that certain derivatives of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine exhibit potential as inhibitors of these transcription factors, indicating their potential in the development of anti-inflammatory and anticancer therapies (Palanki et al., 2000).
Advanced Organic Synthesis
In organic chemistry, these compounds have been utilized in the synthesis of Bodipy dimers displaying unusual redox properties, which are crucial for the development of materials with specific electronic and photophysical properties (Rihn et al., 2011). Another application involves direct oxidative cyanation reactions of heteroaromatic compounds, highlighting its utility in creating complex molecules with potential biological activities (Dohi et al., 2005).
Alzheimer's Disease Treatment
A notable application in medicinal chemistry is the synthesis of (±)-narwedine and (±)-galanthamine, where an improved phenolic oxidative coupling method using derivatives of this compound has been demonstrated. These molecules have significance in the treatment of Alzheimer's disease, showcasing the potential of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine derivatives in drug development (Node et al., 2001).
Catalysis and Peptide Synthesis
In the realm of catalysis, the related compound 2,4-bis(trifluoromethyl)phenylboronic acid has shown efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, a critical reaction for peptide synthesis and the development of pharmaceuticals (Wang et al., 2018).
Antiviral Research
Furthermore, derivatives of this compound have been explored for their antiviral activities, such as in the development of trifluorothymidine for the treatment of herpes simplex virus infections, indicating their importance in antiviral therapy (Heidelberger, 1975).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17(13-8-2-1-3-9-13)22-14-10-4-6-12-7-5-11-15(23-17)16(12)14/h1-11,22-23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMRPRONBXWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC4=C3C(=CC=C4)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

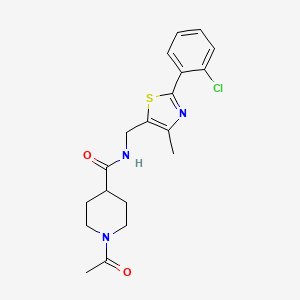
![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)
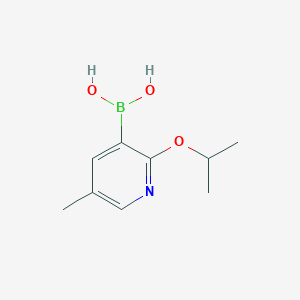

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)
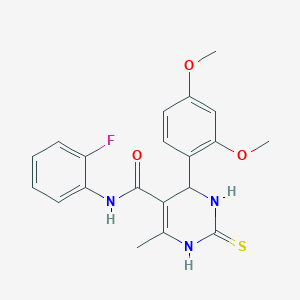
![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)
![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)
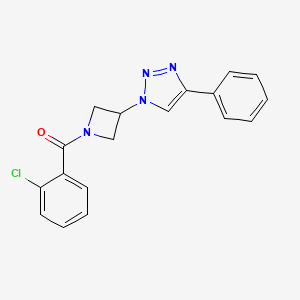
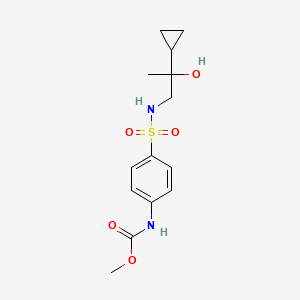
![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)
